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Executive Summary
Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is a pivotal enzyme in plant physiology, playing

a dual role in both metabolic processes and defense against biotic stressors. As a hydrolase,

its primary function is the catalysis of ester and depside bonds within hydrolysable tannins,

releasing gallic acid and glucose. This activity is not only integral to developmental processes

such as fruit ripening but also serves as a crucial component of the plant's induced defense

system against herbivores and pathogens. This guide provides a comprehensive overview of

the multifaceted roles of tannase, detailing its biochemical functions, the signaling pathways

that regulate its expression, and its mechanism of action in plant defense. Furthermore, it offers

detailed experimental protocols for the quantification of tannase activity and gene expression,

as well as for assessing its impact on herbivore and pathogen resistance, aiming to equip

researchers with the necessary tools to further investigate this important enzyme.

Introduction to Tannase
Tannase belongs to the family of hydrolases and is instrumental in the degradation of

hydrolysable tannins, which are secondary metabolites abundant in many plant species.[1]

These tannins are known for their ability to precipitate proteins, which contributes to their

defensive properties.[2] The enzymatic action of tannase breaks down complex tannins into

simpler, less defensive compounds, a process that is intricately regulated and has significant

implications for plant-microbe and plant-herbivore interactions.
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Biochemical Function
The primary reaction catalyzed by tannase is the hydrolysis of the ester linkages in

gallotannins and ellagitannins.[1] This process yields gallic acid, a precursor for various other

secondary metabolites, and a sugar core, typically glucose. The systematic name for this

enzyme is tannin acylhydrolase.[1]

Role in Plant Physiology
In addition to its role in defense, tannase is involved in several physiological processes:

Fruit Ripening: During fruit maturation, tannase activity can contribute to the reduction of

astringency by breaking down tannins, making the fruit more palatable to seed-dispersing

animals.[2]

Cell Wall Degradation: Tannase can assist in the degradation of cell wall components by

breaking cross-linking bonds between cell wall polymers, which can be important during

growth and development.

Tannase in Plant Defense
Tannins are a key component of plant chemical defenses against a wide range of biotic threats.

They can act as feeding deterrents to herbivores and inhibit the growth of pathogenic

microorganisms. The regulation and activity of tannase are, therefore, critical in modulating

these defensive capabilities.

Defense Against Herbivores
Plants can increase the production of tannins in response to herbivory. This induced defense

mechanism makes the plant tissues less palatable and harder to digest for insects and other

herbivores. The expression of tannase genes has been shown to be rapidly upregulated in

response to wounding, suggesting a role in the dynamic regulation of tannin-based defenses.

For instance, in members of the Juglandaceae family, tannase genes showed heightened

expression in leaves and were quickly up-regulated within hours of leaf injury.

Defense Against Pathogens
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Tannins can create a protective barrier against invading pathogens. However, some successful

plant pathogens have evolved to produce their own tannase, allowing them to break down

these defensive compounds and colonize the plant tissue. This highlights an evolutionary arms

race between plants and their pathogens centered around tannin metabolism.

Regulation of Tannase Expression
The expression of tannase genes is tightly regulated by complex signaling networks that are

activated in response to biotic stress. The jasmonic acid (JA) and salicylic acid (SA) signaling

pathways are central to this regulation.

Signaling Pathways
Wounding from herbivore feeding primarily activates the jasmonic acid (JA) pathway. Pathogen

infection, particularly by biotrophic pathogens, typically triggers the salicylic acid (SA) pathway.

There is significant crosstalk between these two pathways, often of an antagonistic nature,

which allows the plant to fine-tune its defense response to specific threats.

The promoters of tannase genes contain specific cis-regulatory elements, such as the W-box

and MYB-related motifs, which are binding sites for WRKY and MYB transcription factors,

respectively. These transcription factors are key downstream components of the JA and SA

signaling cascades.

// Nodes Herbivore_Feeding [label="Herbivore Feeding/\nWounding", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; DAMPs [label="DAMPs\n(e.g., cell wall fragments)",

fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Pattern Recognition\nReceptor

(PRR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_Cascade [label="MAPK Cascade",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; JA_Biosynthesis [label="Jasmonic Acid

(JA)\nBiosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAZ_Degradation [label="JAZ

Repressor\nDegradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; WRKY_TF

[label="WRKY & MYC\nTranscription Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Tannase_Gene [label="Tannase Gene", shape=cds, fillcolor="#F1F3F4",

fontcolor="#202124"]; W_Box [label="W-box / MYC-elements", shape=plaintext,

fontcolor="#5F6368"]; Tannase_Expression [label="Tannase Expression", fillcolor="#34A853",

fontcolor="#FFFFFF"];
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// Edges Herbivore_Feeding -> DAMPs [color="#5F6368"]; DAMPs -> Receptor

[color="#5F6368"]; Receptor -> MAPK_Cascade [color="#5F6368"]; MAPK_Cascade ->

JA_Biosynthesis [color="#5F6368"]; JA_Biosynthesis -> JAZ_Degradation [color="#5F6368"];

JAZ_Degradation -> WRKY_TF [label="Activation", color="#34A853"]; WRKY_TF -> W_Box

[style=dashed, arrowhead=none, color="#5F6368"]; W_Box -> Tannase_Gene [style=invis];

WRKY_TF -> Tannase_Gene [label="Binding", color="#4285F4"]; Tannase_Gene ->

Tannase_Expression [color="#5F6368"]; } .enddot Figure 1: Simplified wound signaling

pathway leading to tannase expression.

// Nodes Pathogen_Attack [label="Pathogen Attack", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; PAMPs [label="PAMPs\n(e.g., flagellin, chitin)", fillcolor="#FBBC05",

fontcolor="#202124"]; Receptor [label="Pattern Recognition\nReceptor (PRR)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_Cascade [label="MAPK Cascade",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; SA_Biosynthesis [label="Salicylic Acid

(SA)\nBiosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; NPR1_Activation

[label="NPR1 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; MYB_WRKY_TF

[label="MYB & WRKY\nTranscription Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Tannase_Gene [label="Tannase Gene", shape=cds, fillcolor="#F1F3F4",

fontcolor="#202124"]; MYB_WBox [label="MYB-elements / W-box", shape=plaintext,

fontcolor="#5F6368"]; Tannase_Expression [label="Tannase Expression", fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Edges Pathogen_Attack -> PAMPs [color="#5F6368"]; PAMPs -> Receptor

[color="#5F6368"]; Receptor -> MAPK_Cascade [color="#5F6368"]; MAPK_Cascade ->

SA_Biosynthesis [color="#5F6368"]; SA_Biosynthesis -> NPR1_Activation [color="#5F6368"];

NPR1_Activation -> MYB_WRKY_TF [label="Activation", color="#34A853"]; MYB_WRKY_TF -

> MYB_WBox [style=dashed, arrowhead=none, color="#5F6368"]; MYB_WBox ->

Tannase_Gene [style=invis]; MYB_WRKY_TF -> Tannase_Gene [label="Binding",

color="#4285F4"]; Tannase_Gene -> Tannase_Expression [color="#5F6368"]; } .enddot Figure

2: Simplified pathogen signaling pathway and its influence on tannase expression.

// Nodes JA_Pathway [label="JA Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"];

SA_Pathway [label="SA Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Herbivore_Defense [label="Herbivore Defense\n(e.g., Tannin production)", shape=box,
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fillcolor="#F1F3F4", fontcolor="#202124"]; Pathogen_Defense [label="Pathogen

Defense\n(e.g., PR proteins)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges JA_Pathway -> Herbivore_Defense [color="#34A853"]; SA_Pathway ->

Pathogen_Defense [color="#4285F4"]; JA_Pathway -> SA_Pathway [label="Antagonism",

arrowhead="tee", color="#EA4335"]; SA_Pathway -> JA_Pathway [label="Antagonism",

arrowhead="tee", color="#EA4335"]; } .enddot Figure 3: Antagonistic crosstalk between the

Jasmonic Acid (JA) and Salicylic Acid (SA) signaling pathways.

Quantitative Data on Tannase Activity and
Expression
The activity and expression of tannase vary significantly depending on the plant species,

tissue type, and the presence of biotic stressors.

Table 1: Tannase Activity in Various Plant Species and Conditions
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Plant Species Tissue Condition

Tannase
Activity (U/mL
or U/mg
protein)

Reference

Aspergillus niger

ITCC 6514.07
(Fungus)

Control

(Pomegranate

Rind)

29.25 U/mL

Aspergillus niger

ITCC 6514.07
(Fungus) + 1% Tannic Acid 101.2 U/mL

Aspergillus niger

ITCC 6514.07
(Fungus) + 0.5% Glucose 30.8 U/mL

Penicillium

montanense

URM 6286

(Fungus) Optimized SSF 41.64 U/mL

Aspergillus

glaucus
(Fungus)

Black Tea Waste

SSF
5.37 U/mg

Enterococcus

faecalis
(Bacterium)

Submerged

Fermentation

~9.14 U/mL

(Vmax)

Bacillus

massiliensis
(Bacterium)

Optimized

Fermentation
9.65 U/L

Aspergillus

oryzae
(Fungus)

Solid State

Fermentation
162.3 U/mL

Table 2: Fold Change in Tannase Gene Expression in Response to Wounding in Juglandaceae
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Gene Time After Injury
Fold Change in
Expression

Reference

CcTA1 3 h ~2.5

CcTA2 3 h ~4.0

CiTA1a 3 h ~3.0

CiTA1b 3 h ~2.0

CiTA2a 3 h ~6.0

CiTA2b 3 h ~2.5

Table 3: Minimum Inhibitory Concentration (MIC) of Tannins and Related Compounds Against

Phytopathogens

Compound Pathogen MIC (µM) Reference

Punicalagin Alternaria alternata 92.2

Punicalagin Botrytis cinerea 92.2

Punicalin Alternaria alternata 92.2

Punicalin Botrytis cinerea 92.2

Ellagic Acid Alternaria alternata 165.4

Ellagic Acid Botrytis cinerea 165.4

Gallic Acid
All tested

phytopathogens
587.8

Experimental Protocols
// Nodes Plant_Material [label="Plant Material\n(Stressed/Control)", fillcolor="#F1F3F4",

fontcolor="#202124"]; Tannase_Extraction [label="Tannase Extraction", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; RNA_Extraction [label="Total RNA Extraction", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Activity_Assay [label="Tannase Activity Assay\n(Spectrophotometry)",
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fillcolor="#34A853", fontcolor="#FFFFFF"]; cDNA_Synthesis [label="cDNA Synthesis",

fillcolor="#FBBC05", fontcolor="#202124"]; qPCR [label="qPCR Analysis", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Data_Analysis_Activity [label="Calculate Tannase Activity",

shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis_Expression

[label="Calculate Relative\nGene Expression", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges Plant_Material -> Tannase_Extraction [color="#5F6368"]; Plant_Material ->

RNA_Extraction [color="#5F6368"]; Tannase_Extraction -> Activity_Assay [color="#5F6368"];

RNA_Extraction -> cDNA_Synthesis [color="#5F6368"]; Activity_Assay ->

Data_Analysis_Activity [color="#5F6368"]; cDNA_Synthesis -> qPCR [color="#5F6368"]; qPCR

-> Data_Analysis_Expression [color="#5F6368"]; } .enddot Figure 4: General experimental

workflow for analyzing tannase activity and gene expression.

Protocol for Tannase Activity Assay (Rhodanine Method)
This method is based on the formation of a chromogen between gallic acid, released by

tannase activity, and rhodanine.

Materials:

0.01 M Methyl gallate in 0.05 M citrate buffer (pH 5.0)

0.05 M Citrate buffer (pH 5.0)

0.667% (w/v) Methanolic rhodanine

0.5 M KOH

Plant tissue extract (crude enzyme)

Spectrophotometer

Procedure:

Prepare the reaction mixture by combining 0.25 mL of 0.01 M methyl gallate and 0.25 mL of

the plant tissue extract.
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Incubate the mixture at 30°C for 10 minutes.

Stop the reaction by adding 0.3 mL of methanolic rhodanine.

After 5 minutes at room temperature, add 0.2 mL of 0.5 M KOH.

Dilute the reaction mixture with 4.0 mL of distilled water.

Incubate at 30°C for 10 minutes.

Measure the absorbance at 520 nm against a blank.

A control reaction should be run where the enzyme is added after the addition of KOH.

One unit of tannase activity is defined as the amount of enzyme that liberates 1 µmol of

gallic acid per minute under the assay conditions.

Protocol for Tannase Gene Expression Analysis (RT-
qPCR)
This protocol outlines the steps for quantifying the relative expression of tannase genes using

Reverse Transcription-Quantitative Polymerase Chain Reaction.

Materials:

Total RNA extracted from plant tissue

DNase I

Reverse transcriptase kit

SYBR Green PCR Master Mix

Gene-specific primers for tannase and a reference gene (e.g., actin)

qPCR instrument

Procedure:
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RNA Extraction and DNase Treatment: Extract total RNA from plant tissue using a suitable

method. Treat the RNA with DNase I to remove any contaminating genomic DNA.

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse

transcriptase kit according to the manufacturer's instructions.

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing diluted cDNA, SYBR

Green PCR Master Mix, and forward and reverse primers for the tannase gene and the

reference gene.

qPCR Program: Run the qPCR with the following typical conditions: an initial denaturation at

95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 55-60°C for 30

seconds.

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method.

Protocol for Insect Feeding Bioassay (Leaf Disk Method)
This bioassay assesses the antifeedant properties of tannins on herbivorous insects.

Materials:

Fresh plant leaves

Herbivorous insects (e.g., Spodoptera litura larvae)

Tannic acid solutions of varying concentrations

Petri dishes

Filter paper

Procedure:

Cut uniform leaf disks from fresh plant leaves using a cork borer.

Treat the leaf disks with different concentrations of tannic acid solution. A control group

should be treated with the solvent only.
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Allow the solvent to evaporate completely.

Place one treated leaf disk and one control leaf disk in a Petri dish lined with moist filter

paper.

Introduce one insect larva into each Petri dish.

After a set period (e.g., 24 or 48 hours), measure the area of each leaf disk consumed.

Calculate the feeding deterrence index to quantify the antifeedant effect.

Protocol for Pathogen Growth Inhibition Assay (Agar
Well Diffusion Method)
This assay determines the antimicrobial activity of plant extracts containing tannins against

phytopathogens.

Materials:

Plant extract containing tannins

Phytopathogen culture (e.g., Botrytis cinerea)

Appropriate agar medium (e.g., Potato Dextrose Agar)

Sterile Petri dishes

Sterile cork borer

Procedure:

Prepare agar plates and allow them to solidify.

Inoculate the surface of the agar plates with the phytopathogen.

Create wells in the agar using a sterile cork borer.
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Add a specific volume of the plant extract to each well. A control well should contain the

solvent used for extraction.

Incubate the plates under conditions suitable for the growth of the pathogen.

After incubation, measure the diameter of the zone of inhibition around each well. A larger

zone indicates greater antimicrobial activity.

The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of

the extract.

Conclusion
Tannase is a multifaceted enzyme with significant implications for both the basic physiology

and the defensive capabilities of plants. Its role in modulating tannin levels makes it a key

player in the intricate interactions between plants and their biotic environment. A thorough

understanding of its regulation and function is essential for developing novel strategies for crop

protection and for the potential biotechnological applications of this enzyme. The protocols and

data presented in this guide offer a solid foundation for researchers to further explore the

fascinating biology of plant tannase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. asm.org [asm.org]

To cite this document: BenchChem. [Tannase in Plant Physiology and Defense: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8822749#tannase-in-plant-physiology-and-defense]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b8822749?utm_src=pdf-body
https://www.benchchem.com/product/b8822749?utm_src=pdf-body
https://www.benchchem.com/product/b8822749?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-0067/22/8/4175
https://asm.org/asm/media/lesson-plans/screening-for-the-antibacterial.pdf?ext=.pdf
https://www.benchchem.com/product/b8822749#tannase-in-plant-physiology-and-defense
https://www.benchchem.com/product/b8822749#tannase-in-plant-physiology-and-defense
https://www.benchchem.com/product/b8822749#tannase-in-plant-physiology-and-defense
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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